![molecular formula C21H19ClN4O3S B2423384 N-(3-chlorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251560-35-6](/img/structure/B2423384.png)
N-(3-chlorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
N-(3-chlorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a useful research compound. Its molecular formula is C21H19ClN4O3S and its molecular weight is 442.92. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Activity
Research has demonstrated that compounds within the 1,2,4-triazolo[4,3-a]pyridine sulfonamide family exhibit significant herbicidal activities. For instance, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have been prepared and found to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates (Moran, 2003). Furthermore, the modification of certain groups within these compounds can result in faster degradation rates in soil, making them environmentally friendly herbicide options (Chen et al., 2009).
Antimicrobial Properties
Several new substituted sulfonamides and sulfinyl compound derivatives have been synthesized and shown to possess antimicrobial activities. The structures of these compounds have been deduced based on spectral and analytical data, highlighting their potential use in combating microbial infections (Abdel-Motaal & Raslan, 2014).
Anticancer Agents
Modification of the 1,2,4-triazolo[4,3-a]pyridine sulfonamide structure has led to compounds with remarkable anticancer effects. For example, replacing certain moieties with an alkylurea group resulted in derivatives with potent antiproliferative activities against various human cancer cell lines, with reduced acute oral toxicity. These findings suggest the potential of these compounds as effective anticancer agents with low toxicity (Wang et al., 2015).
Mechanism of Action
Target of Action
It’s known that triazole compounds, which this compound is a part of, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known to interact with their targets, causing changes that result in their various biological activities .
Biochemical Pathways
Triazole compounds are known to affect a variety of pathways due to their ability to bind with different enzymes and receptors .
Pharmacokinetics
The pharmacokinetics of triazole compounds can vary widely depending on their specific structure .
Result of Action
Triazole compounds are known to exhibit a range of effects due to their interaction with various enzymes and receptors .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of triazole compounds .
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c1-15-23-24-21-11-10-20(14-25(15)21)30(27,28)26(13-16-4-3-5-17(22)12-16)18-6-8-19(29-2)9-7-18/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYFSTGXBYFMBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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